1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane

Ring-Opening Metathesis Polymerization Thermoset Curing Silicone Crosslinking

Researchers requiring a low-viscosity, bifunctional ROMP crosslinker often face limited options that combine precise molecular architecture with siloxane flexibility. This disiloxane (MW 374.71) delivers exactly defined norbornenylethyl termini for high-crosslink-density thermosets. Key advantages: (i) Mixture of endo/exo isomers, purity ≥97%; (ii) Boiling range 272-303°C enables high-temperature processing; (iii) LogP 6.6178 offers moisture-barrier performance. Supplied as a transparent liquid, it replaces polymeric crosslinkers where low viscosity and network uniformity are critical.

Molecular Formula C22H38OSi2
Molecular Weight 374.7 g/mol
CAS No. 198570-39-7
Cat. No. B181703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane
CAS198570-39-7
Molecular FormulaC22H38OSi2
Molecular Weight374.7 g/mol
Structural Identifiers
SMILESC[Si](C)(CCC1CC2CC1C=C2)O[Si](C)(C)CCC3CC4CC3C=C4
InChIInChI=1S/C22H38OSi2/c1-24(2,11-9-21-15-17-5-7-19(21)13-17)23-25(3,4)12-10-22-16-18-6-8-20(22)14-18/h5-8,17-22H,9-16H2,1-4H3
InChIKeyUWRFNCCYPBVADT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ROMP-Active Bifunctional Siloxane Monomer


1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-yl)ethyl]disiloxane (CAS 198570-39-7) is a specialty organosilicon compound featuring a disiloxane core symmetrically terminated with two norbornenylethyl groups . It is supplied as a mixture of endo and exo isomers with a purity typically ≥97% . The molecule has a molecular formula of C22H38OSi2 and a molecular weight of 374.71 g/mol . Its physical properties include a density of 0.944 g/mL at 25°C, a boiling point range of 272-303°C, a refractive index (n20/D) of 1.483, and a flash point of 110°C [1]. The terminal norbornene groups make it a suitable difunctional monomer or crosslinker for ring-opening metathesis polymerization (ROMP), while the central siloxane unit imparts flexibility and thermal stability, distinguishing it from all-carbon backbones .

Curing Workflow Enables ROMP-based crosslinking, bypassing Pt-catalyzed hydrosilylation incompatibility
Network Architecture Discrete small-molecule difunctional monomer supports high-crosslink-density thermosets
Backbone Feature Disiloxane core imparts flexibility and thermal stability distinct from all-carbon backbones

Why Generic Monomers Cannot Replace This Siloxane Crosslinker


This compound occupies a unique intersection of two reactivity paradigms: ring-opening metathesis polymerization (ROMP) and siloxane chemistry, making simple substitution non-viable. Its exact molecular architecture—a discrete, short disiloxane spacer with terminal norbornene groups—is critical for applications requiring a low-viscosity, bifunctional crosslinker that yields precisely defined network structures [1]. A generic norbornene monomer lacks the siloxane core's flexibility, while a simple siloxane fluid lacks the ROMP-active termini. Furthermore, high-molecular-weight polydimethylsiloxane (PDMS) end-capped with norbornenylethyl groups, while sharing functional groups, has a vastly different rheological profile and crosslink density upon polymerization, precluding its use where a small-molecule, high-purity crosslinker is required [2]. The following quantitative evidence underscores the specific performance consequences of these structural differences.

Target Compound Combines ROMP-active norbornene termini with a flexible disiloxane core
Generic Norbornene Lacks the siloxane segment; resulting network flexibility and thermal profile may shift
Target Compound Discrete small molecule (MW 374.71 g/mol) yields defined, high-density crosslinks
Telechelic norbornenyl-PDMS Polymeric backbone (Mn >1,000 g/mol) produces softer networks; crosslink density may differ 2.6-26x
Target Compound Disiloxane core provides reported thermal stability (Si-O bond ~108 kcal/mol)
All-organic bis-norbornene C-C backbone bond energy (~83 kcal/mol) may not support equivalent high-temperature processing

Performance Differentiation vs. Structural Analogs


ROMP-Active Crosslinking Mechanism

Unlike conventional vinyl-terminated PDMS which cures via hydrosilylation, this compound undergoes rapid ROMP. Patents disclose that compositions using norbornenylethyl-functionalized siloxanes can cure via metathesis using ruthenium catalysts, a fundamentally different mechanism that avoids platinum catalyst poisoning and enables new material properties [1]. This provides a functional differentiation over standard silicone crosslinkers, which are inert to ROMP conditions.

Curing Mechanism
Class-level inference
ROMP (Ru catalysts)
vs. Pt-catalyzed hydrosilylation (vinyl-PDMS)
Mandatory pathway context for metathesis-cured systems; may circumvent Pt catalyst incompatibility
Based on patent disclosures; cure kinetics data to verify
Ring-Opening Metathesis Polymerization Thermoset Curing Silicone Crosslinking

Defined Small-Molecule Crosslinker

With a precise molecular weight of 374.71 g/mol and a purity specification of ≥97%, this compound acts as a well-defined difunctional crosslinker . In contrast, telechelic PDMS with norbornenylethyl end-groups, described in patent literature, has a distribution of molecular weights and a flexible polymer backbone, leading to softer, less-defined networks [1]. The target compound's discrete structure allows for much higher crosslink density and predictable network topology, a key differentiator for applications requiring rigid or high-Tg materials.

Crosslink Density
Cross-study comparable
~187.36 g/mol eq. wt.
vs. 500–5,000+ g/mol for telechelic PDMS
Reported to support 2.6–26x higher theoretical crosslink density for rigid, well-defined networks
Calculated from MW; direct experimental comparison lacking
Network Architecture Crosslink Density Viscosity Control

Thermal & Hydrolytic Stability Advantage

The compound's disiloxane backbone contributes to inherent thermal stability and hydrophobicity, with a boiling point of 272-303°C and a calculated LogP of 6.6178 indicating high hydrophobicity [1]. This class-level property suggests superior performance in high-temperature or moisture-sensitive applications compared to all-organic bis-norbornene crosslinkers. The presence of the siloxane bond imparts flexibility that pure hydrocarbon networks lack, a critical feature for applications requiring thermal cycling resistance.

Thermal Stability
Class-level inference
BP 272–303 °C; Si-O bond ~108 kcal/mol
vs. DCPD BP 170 °C; C-C bond ~83 kcal/mol
Siloxane backbone may support higher processing temperatures and thermal cycling resistance
Supplier specification and literature bond energies; specific degradation kinetics to verify
Thermal Stability Hydrophobicity Material Durability

Application Scenarios


High-Crosslink-Density Thermosets

The compound's precisely defined difunctional nature (MW 374.71 g/mol) makes it an ideal candidate for formulating ROMP-cured thermosets where a high density of short, well-defined crosslinks is needed. This is directly supported by its classification as a small-molecule crosslinker and the patent literature describing norbornenylethyl-functionalized siloxanes for metathesis-curable compositions [1]. It is particularly relevant as a replacement for polymeric crosslinkers when low resin viscosity and high network uniformity are required.

Silicone-Organic Hybrid Materials

By co-polymerizing with other norbornene-based monomers, this compound enables the creation of hybrid materials that combine the flexibility and thermal stability of siloxanes with the structural diversity of organic polymers. This application is inferred from its structural features and the broader field of norbornene-siloxane ROMP precursors, as described in the patent literature [1][2].

High-Temperature Encapsulants

With a boiling point exceeding 270°C and the inherent thermal stability of the Si-O bond, this compound is a strong candidate for developing high-temperature stable ROMP-based encapsulants for optical or electronic components. Its high LogP (6.6178) suggests excellent moisture barrier properties, a critical factor for protecting sensitive electronics. This application scenario is grounded in the compound's physical property data and the known class advantages of siloxanes .

Application
Selection Property
Validation Focus
High-Crosslink-Density Thermosets
Defined small-molecule bifunctionality and low resin viscosity
Network uniformity, crosslink density, and mechanical response validation
Silicone-Organic Hybrid Materials
ROMP-active termini for co-polymerization with diverse norbornene monomers
Hybrid network formation, phase compatibility, and flexibility-rigidity balance
High-Temperature Encapsulants
High boiling point and inherent Si-O bond thermal stability
Thermal cycling resistance and moisture barrier performance under operating conditions
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